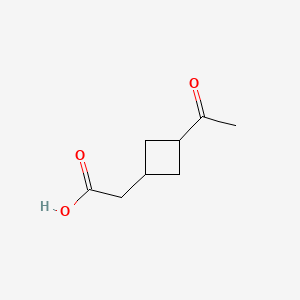
3,4-Bis(cyclopropylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(cyclopropylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol It is a derivative of benzaldehyde, where the 3 and 4 positions on the benzene ring are substituted with cyclopropylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde typically involves the following steps :
Alkylation: 3,4-Dihydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. Acetonitrile is often used as the solvent due to its polar aprotic nature, which enhances nucleophilic substitution.
Oxidation: The resulting product is then oxidized using sodium chlorite to form the corresponding acid.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Sodium chlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Bases like potassium carbonate and solvents like acetonitrile are often used.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Bis(cyclopropylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: This compound is studied for its potential biological activities. It is an impurity in the synthesis of roflumilast, a phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it important for the synthesis of various active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzaldehyde is not well-documented. as an impurity in the synthesis of roflumilast, it may interact with phosphodiesterase 4 (PDE4) enzymes. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, and inhibition of PDE4 leads to increased levels of cAMP, which can have various therapeutic effects .
Comparación Con Compuestos Similares
3,4-Dihydroxybenzaldehyde: The precursor in the synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde.
Roflumilast: A PDE4 inhibitor used in the treatment of COPD and asthma, where this compound is an impurity in its synthesis.
Uniqueness: this compound is unique due to its dual cyclopropylmethoxy substitutions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Clave InChI |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)


![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

